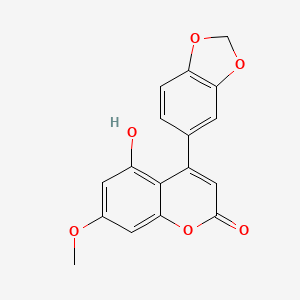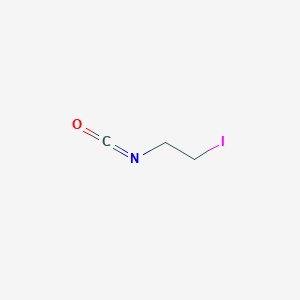![molecular formula C15H29N3O B14307164 N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea CAS No. 111681-33-5](/img/structure/B14307164.png)
N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea is a chemical compound that features a cyclohexyl group and a piperidine moiety linked by a urea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(piperidin-1-yl)propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Cyclohexyl isocyanate+3-(piperidin-1-yl)propylamine→N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea oxide, while reduction may produce N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]amine.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N’-[3-(pyridin-1-yl)propyl]urea
- N-Cyclohexyl-N’-[3-(morpholin-1-yl)propyl]urea
- N-Cyclohexyl-N’-[3-(piperazin-1-yl)propyl]urea
Uniqueness
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea is unique due to the presence of the piperidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different heterocyclic groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
111681-33-5 |
|---|---|
Fórmula molecular |
C15H29N3O |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(3-piperidin-1-ylpropyl)urea |
InChI |
InChI=1S/C15H29N3O/c19-15(17-14-8-3-1-4-9-14)16-10-7-13-18-11-5-2-6-12-18/h14H,1-13H2,(H2,16,17,19) |
Clave InChI |
SAJZKGOXYHHRLP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NCCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
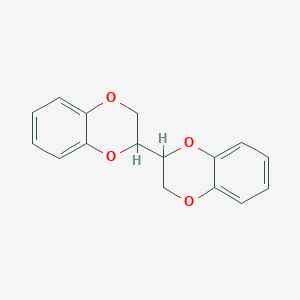

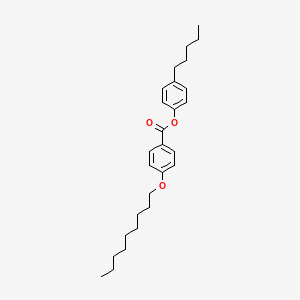
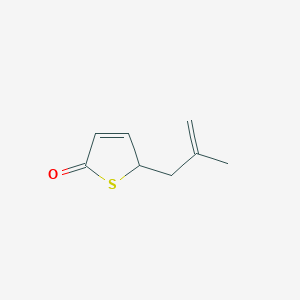
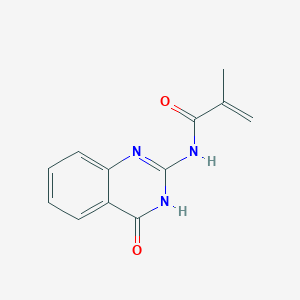


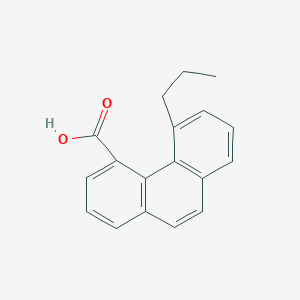
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
